molecular formula C12H20O2 B14705181 [[1,1'-Bi(cyclopentane)]-1-yl]acetic acid CAS No. 23786-95-0

[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid

Cat. No.: B14705181
CAS No.: 23786-95-0
M. Wt: 196.29 g/mol
InChI Key: FXKSAARFLGWSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Bi(cyclopentane)]-1-yl]acetic acid: is an organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two cyclopentane rings connected by a single carbon atom, with an acetic acid group attached to one of the cyclopentane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure. This can be achieved through a series of cyclization reactions, often starting with cyclopentane derivatives.

    Introduction of the Acetic Acid Group: The acetic acid group is introduced through a carboxylation reaction. This can be done using reagents such as carbon dioxide and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid may involve large-scale cyclization and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bi(cyclopentane)]-1-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[1,1’-Bi(cyclopentane)]-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid involves its interaction with specific molecular targets. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simpler cycloalkane with a single ring structure.

    Cyclopentanol: A cyclopentane derivative with a hydroxyl group.

    Cyclopentanone: A cyclopentane derivative with a ketone group.

Uniqueness

[1,1’-Bi(cyclopentane)]-1-yl]acetic acid is unique due to its bicyclic structure and the presence of an acetic acid group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

23786-95-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(1-cyclopentylcyclopentyl)acetic acid

InChI

InChI=1S/C12H20O2/c13-11(14)9-12(7-3-4-8-12)10-5-1-2-6-10/h10H,1-9H2,(H,13,14)

InChI Key

FXKSAARFLGWSCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.